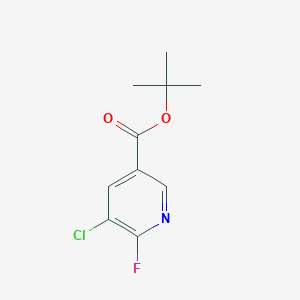

tert-Butyl 5-chloro-6-fluoronicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClFNO2 |

|---|---|

Molecular Weight |

231.65 g/mol |

IUPAC Name |

tert-butyl 5-chloro-6-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)6-4-7(11)8(12)13-5-6/h4-5H,1-3H3 |

InChI Key |

ZNZJEHCPNRNBII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(N=C1)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 5 Chloro 6 Fluoronicotinate and Its Precursors

Direct Esterification Approaches to tert-Butyl 5-chloro-6-fluoronicotinate

The most straightforward conceptual approach to this compound is the direct esterification of its corresponding carboxylic acid, 5-chloro-6-fluoronicotinic acid. sigmaaldrich.combldpharm.com Standard Fischer-Speier esterification conditions, which typically involve heating the carboxylic acid with excess tert-butanol (B103910) under strong acid catalysis, are generally unsuitable for producing tert-butyl esters. The tertiary alcohol is prone to dehydration to form isobutene under these harsh, acidic conditions. organic-chemistry.org

To circumvent this, milder, more sophisticated methods are required. The Steglich esterification is a highly effective method for the synthesis of sterically hindered esters, including tert-butyl esters, under neutral conditions. organic-chemistry.orgrsc.org This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species (an "active ester"). organic-chemistry.org This species readily undergoes nucleophilic attack by tert-butanol to furnish the desired ester, this compound, and the byproduct dicyclohexylurea (DCU), which precipitates from most organic solvents and can be removed by filtration. organic-chemistry.orgcommonorganicchemistry.com The use of alternative coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) is also common, as the resulting urea (B33335) byproduct is water-soluble, simplifying purification. commonorganicchemistry.com

Table 1: Representative Conditions for Steglich Esterification

| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Outcome |

|---|---|---|---|---|---|

| Generic R-COOH | t-Butanol | DCC | DMAP | DCM | Good yields for sterically hindered esters. organic-chemistry.orgcommonorganicchemistry.com |

Stepwise Construction of the 5-chloro-6-fluoronicotinate Scaffold

An alternative to the direct esterification of the final acid is the construction of the substituted pyridine (B92270) ring system through a sequence of reactions, followed by the introduction of the ester group.

Regioselective Halogenation Strategies on Pyridine Ring Systems (Chlorination and Fluorination)

Introducing specific halogen patterns onto a pyridine ring is a significant synthetic challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. nih.gov Direct halogenation often requires harsh conditions and can lead to mixtures of products.

A common strategy to achieve regiocontrol is to use a pre-functionalized pyridine. For instance, the synthesis of 5-chloro-6-fluoronicotinic acid can start from precursors like 2,6-dichloro-5-fluoronicotinic acid. google.com This intermediate can be selectively de-chlorinated at the 2-position. Another approach involves the oxidation of a substituted picoline. For example, 2-fluoro-5-methylpyridine (B1304807) can be oxidized using potassium permanganate (B83412) to yield 6-fluoronicotinic acid. Subsequent regioselective chlorination at the 5-position would be required.

Halogen exchange reactions are also a powerful tool. Nucleophilic aromatic substitution (SNAr) can be used to introduce a fluorine atom. For example, a chlorine atom at the 6-position of a nicotinate (B505614) ester, which is activated by the electron-withdrawing ester and the ring nitrogen, can be displaced by a fluoride (B91410) source like potassium fluoride. uark.edu This approach is exemplified by the synthesis of methyl 5-chloro-6-fluoronicotinate from methyl 5,6-dichloronicotinate. uark.edu

Functionalization of Pyridine Carboxylic Acids to Yield Nicotinate Esters

Once the appropriately halogenated nicotinic acid, such as 5-chloro-6-fluoronicotinic acid, is obtained, it must be converted to its tert-butyl ester. As discussed in section 2.1, the Steglich esterification using DCC or EDCI with DMAP and tert-butanol is the premier method for this transformation due to its mild conditions that are compatible with the acid-labile tert-butyl group. organic-chemistry.orgrsc.orgorganic-chemistry.org

An alternative two-step procedure involves converting the carboxylic acid to its corresponding acid chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-chloro-6-fluoronicotinoyl chloride is a highly reactive intermediate that can then be treated with tert-butanol, often in the presence of a non-nucleophilic base like triethylamine, to capture the HCl byproduct and drive the reaction to completion, yielding the final ester.

Synthesis via Halogenated Pyridine Building Blocks

This approach builds the target molecule from readily available, simpler halogenated pyridines. A key strategy is the nucleophilic substitution of a halogen. A well-documented synthesis for the analogous methyl ester involves the reaction of methyl 5,6-dichloronicotinate with spray-dried potassium fluoride in an aprotic polar solvent like dimethylformamide (DMF) at elevated temperatures. uark.edu The chlorine at the 6-position is activated towards nucleophilic attack by both the ring nitrogen and the ester group, allowing for selective displacement by fluoride to yield methyl 5-chloro-6-fluoronicotinate. uark.edu This method could be adapted for the synthesis of the tert-butyl ester, although the esterification would likely be performed after the halogen exchange to avoid potential side reactions with the tert-butyl group under the reaction conditions.

Another route starts from 2,6-dichloro-5-fluoronicotinic acid, which can be synthesized from methyl 2,6-dihydroxy-5-fluoronicotinate using phosphorus oxychloride. google.com The resulting acid can then be selectively dechlorinated and esterified to give the target compound.

Table 2: Fluoride-Chloride Exchange on a Dichloronicotinate Precursor uark.edu

| Substrate | Reagent | Solvent | Temperature | Product |

|---|

Convergent Synthesis Exploiting Transition Metal-Catalyzed Cross-Coupling Reactions

Convergent strategies involve the coupling of two or more fragments using transition metal catalysis, which can offer high efficiency and modularity. Palladium-catalyzed reactions are particularly powerful for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on Halogenated Nicotinates

The Suzuki-Miyaura coupling reaction, which forms C-C bonds between an organoboron compound and an organic halide, is a cornerstone of modern synthesis. organic-chemistry.orgyoutube.com In the context of synthesizing substituted nicotinates, a dihalopyridine derivative could be selectively coupled. For instance, a 5,6-dihalonicotinate ester could undergo a regioselective Suzuki coupling. The site-selectivity of such reactions on dihalopyridines is influenced by the electronic and steric nature of the halogens and the specific palladium catalyst and ligands used. rsc.org Generally, for dihalopyridines, coupling occurs preferentially at the more reactive halogen (I > Br > Cl) and often at the 2- or 6-positions. rsc.orgnih.gov This makes the direct construction of the 5-chloro-6-fluoro pattern via coupling challenging without careful substrate design and catalyst control. A more plausible, though multi-step, approach would involve coupling at one position, followed by a separate halogenation step.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. organic-chemistry.orgwikipedia.orgopenochem.org While not directly applicable to the synthesis of the carbon skeleton of this compound, it is a critical technology for derivatizing such halogenated nicotinate scaffolds, highlighting the synthetic utility of these intermediates in the broader context of medicinal chemistry. For example, the chlorine or fluorine atom on the nicotinate ring could potentially be replaced with a nitrogen nucleophile under Buchwald-Hartwig conditions, demonstrating the versatility of the halogen handles on the core structure. libretexts.org

Table 3: Generalized Scheme for Suzuki-Miyaura Coupling on a Dihalo-Nicotinate

| Substrate | Coupling Partner | Catalyst | Ligand | Base | Product |

|---|

Comparison of Halogen Reactivity in Cross-Coupling: Chlorine vs. Bromine in Nicotinate Systems

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the nature of the halogen atom on the pyridine ring is a critical determinant of reactivity. wikipedia.orglibretexts.org The reactivity order for organohalides is generally I > Br > OTf > Cl. wikipedia.org This trend is governed by the carbon-halogen bond dissociation energy (BDE), where the C-Cl bond (approx. 84 kcal/mol) is significantly stronger and thus more difficult to cleave than the C-Br bond (approx. 70 kcal/mol). acs.org

This difference in reactivity has significant implications for the synthesis of substituted nicotinates. A 5-bromo-6-fluoronicotinate ester would be expected to undergo oxidative addition to a palladium(0) catalyst under milder conditions (e.g., lower temperatures, less activating ligands) than its 5-chloro counterpart. The activation of aryl chlorides in Suzuki and other cross-coupling reactions often necessitates more specialized and highly active catalyst systems. These typically involve the use of electron-rich, sterically hindered phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands) that facilitate the challenging oxidative addition step to the Pd(0) center.

The selective activation of one halogen over another in di-halogenated substrates is a testament to this reactivity difference. For instance, in a molecule containing both a bromine and a chlorine atom, cross-coupling reactions can often be directed to occur selectively at the more reactive C-Br position, leaving the C-Cl bond intact for subsequent functionalization. acs.org This chemoselectivity allows for a stepwise and controlled elaboration of the pyridine core. However, when only a chloro-substituent is present, as in this compound, the synthetic strategy must account for the higher energy barrier to its activation.

Table 1: Comparison of Halogen Reactivity in Cross-Coupling

| Feature | C-Br Bond (in Nicotinate Systems) | C-Cl Bond (in Nicotinate Systems) |

|---|---|---|

| Bond Dissociation Energy | Lower (~70 kcal/mol) acs.org | Higher (~84 kcal/mol) acs.org |

| Reactivity in Pd-Coupling | More reactive acs.org | Less reactive acs.org |

| Typical Reaction Conditions | Milder conditions, standard Pd catalysts (e.g., Pd(PPh₃)₄) | Harsher conditions, specialized ligands (e.g., electron-rich phosphines) |

| Catalyst Requirement | Less demanding | Requires highly active catalyst systems |

| Chemoselectivity | Can be selectively coupled in the presence of chlorine acs.org | Can be retained while a more reactive halogen is functionalized |

Other Transition Metal-Mediated Transformations for Pyridine Functionalization

Beyond traditional cross-coupling at the C-Cl bond, a variety of other transition metal-mediated reactions have emerged as powerful tools for the functionalization of pyridine rings. beilstein-journals.org These methods often target C-H or C-F bonds, offering alternative and complementary strategies for molecular diversification.

Iridium-Catalyzed C-H Borylation: This has become a valuable method for the functionalization of heteroarenes. nih.govnih.gov Using an iridium catalyst, such as [Ir(OMe)COD]₂ with a bidentate ligand (e.g., 4,4'-di-tert-butyl-2,2'-dipyridyl), a C-H bond on the pyridine ring can be converted into a C-B(pin) bond (where B(pin) is a pinacol (B44631) boronate ester). nih.govresearchgate.net These boronate esters are highly versatile intermediates that can subsequently participate in Suzuki-Miyaura coupling reactions to form C-C bonds. digitellinc.com The regioselectivity of the borylation is typically governed by steric and electronic factors. researchgate.netdigitellinc.com For a substrate like this compound, C-H borylation could potentially be directed to the C-2 or C-4 positions, providing handles for further elaboration while preserving the existing halogen pattern. However, the nitrogen lone pair in pyridines can inhibit the iridium catalyst, a challenge that can sometimes be overcome by substitution patterns on the ring. nih.govrsc.org

Palladium-Catalyzed C-H Arylation: Direct C-H arylation offers a more atom-economical alternative to cross-coupling as it avoids the pre-functionalization step of creating an organometallic reagent. beilstein-journals.org Various palladium-catalyzed protocols have been developed for the direct arylation of pyridine C-H bonds, although controlling regioselectivity can be challenging. beilstein-journals.org

Transition-Metal-Mediated C-F Activation: While less common than C-Cl or C-H activation, the functionalization of C-F bonds is a growing area of research. nih.gov Given the strength of the C-F bond, these transformations require highly reactive transition metal complexes. For a molecule like this compound, such a strategy could, in principle, allow for the selective transformation of the fluoro-substituent.

Modern Synthetic Techniques and Sustainable Chemistry Approaches for this compound

The production of complex chemical entities is increasingly benefiting from technological advancements in automation and a stronger focus on sustainable practices. nih.gov These approaches aim to improve efficiency, safety, and environmental impact. nih.gov

Automated Synthesis Protocols for Fluorinated Nicotinates and Related Radiotracers

The synthesis of fluorinated nicotinates is particularly relevant in the field of Positron Emission Tomography (PET), where fluorine-18 (B77423) ([¹⁸F]) is a commonly used radionuclide. beilstein-journals.org Automated synthesis modules are now standard for the routine production of PET radiotracers, offering advantages in terms of radiation safety, reproducibility, and speed, which is critical given the short half-life of ¹⁸F (109.7 minutes). beilstein-journals.orgnih.gov

Microfluidic Synthesis: This technology, often described as "lab-on-a-chip," has emerged as a powerful tool for radiochemistry. nih.govnih.gov By performing reactions in small-volume channels, microfluidic systems offer a high surface-to-volume ratio, leading to rapid heating and cooling. nih.gov This results in significantly reduced reaction times, higher radiochemical yields, and lower consumption of expensive precursors compared to traditional vessel-based methods. beilstein-journals.orgresearchgate.net Automated, cassette-based microfluidic synthesizers like the iMiDEV™ have been developed for the on-demand production of various PET radiotracers. ki.se For example, the synthesis of 6-[¹⁸F]SFPy, a prosthetic group for labeling biomolecules, has been achieved via fluorination of an ethyl 6-chloronicotinate precursor, a process well-suited for automation. mdpi.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, making them ideal for handling hazardous reagents often used in fluorination chemistry. pharmtech.combeilstein-journals.orgacs.org Automated flow systems can be used to safely perform multi-step syntheses, integrating reaction and purification steps. vcu.eduvapourtec.com This approach has been used to synthesize libraries of pyridine derivatives, demonstrating its utility for high-throughput chemistry. soton.ac.uk

Table 2: Comparison of Synthesis Techniques for Fluorinated Nicotinates

| Technique | Key Advantages | Relevance to Fluorinated Nicotinates |

|---|---|---|

| Automated Synthesis Modules | Reproducibility, radiation safety, GMP compliance. mdpi.commdpi.com | Standard for routine production of [¹⁸F]-labeled nicotinate-based PET tracers. mdpi.com |

| Microfluidics/Flow Chemistry | Rapid reactions, high yields, reduced reagent use, enhanced safety, scalability. nih.govpharmtech.combeilstein-journals.org | Enables efficient and safe synthesis, rapid optimization of fluorination reactions, and high-throughput screening. beilstein-journals.orgsoton.ac.uk |

Green Chemistry Principles in the Synthesis of Halogenated Pyridines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The synthesis of halogenated pyridines can be made more sustainable through several strategies.

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction rates, improve yields, and often leads to cleaner reactions with easier product isolation for pyridine derivatives. nih.govnih.gov This reduces energy consumption compared to conventional heating methods.

Greener Solvents and Catalysts: The development of syntheses that use environmentally benign solvents (like water or ethanol) or proceed under solvent-free conditions is a key goal. nih.govresearchgate.net Furthermore, the use of heterogeneous catalysts or biocatalysts can simplify product purification, as the catalyst can be easily removed by filtration and often recycled. nih.govjocpr.com Iron-catalyzed cyclizations, for instance, offer a more sustainable alternative to methods using precious metals like palladium or rhodium. rsc.org

Flow Chemistry: As mentioned previously, flow chemistry is a prominent green technology. It improves safety by minimizing the volume of hazardous reagents and intermediates present at any given time. pharmtech.com The precise control it offers can lead to higher selectivity and yield, reducing waste. acs.org This is particularly advantageous for fluorination reactions, which can be hazardous in traditional batch setups. pharmtech.comvapourtec.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Transition metal-catalyzed C-H activation reactions are inherently more atom-economical than traditional cross-coupling reactions, which generate stoichiometric amounts of salt byproducts. beilstein-journals.orgrsc.org

By integrating these modern synthetic and sustainable approaches, the production of valuable compounds like this compound and its derivatives can be achieved with greater efficiency, safety, and environmental responsibility. nih.gov

Mechanistic Insights into the Reactivity of Tert Butyl 5 Chloro 6 Fluoronicotinate

Reactivity Profile of the tert-Butyl Ester Moiety

The tert-butyl ester group significantly influences the compound's properties and synthetic utility. Its reactivity is primarily centered around cleavage and its role as a sterically demanding protecting group.

Ester Hydrolysis and Transesterification Mechanisms

The hydrolysis of tert-butyl esters, including tert-Butyl 5-chloro-6-fluoronicotinate, typically proceeds under acidic conditions. acsgcipr.org The generally accepted mechanism for the acid-catalyzed hydrolysis of most tert-butyl esters is the AAL1 pathway. oup.com This involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.orgyoutube.com Subsequently, the C-O single bond between the acyl group and the tert-butyl group cleaves in a unimolecular, rate-limiting step to form a stable tert-butyl carbocation and the corresponding carboxylic acid. acsgcipr.orgoup.compearson.com This carbocation is stabilized by hyperconjugation from the nine hydrogen atoms of the methyl groups. youtube.com Isotopic labeling studies using 18O-labeled water have shown that the labeled oxygen is incorporated into the resulting tert-butyl alcohol, supporting the cleavage of the alkyl-oxygen bond. vaia.comrsc.org While most tert-butyl esters follow this AAL1 mechanism, tert-butyl formate (B1220265) is a notable exception, primarily undergoing hydrolysis via an AAC2 mechanism involving acyl-oxygen bond cleavage. oup.com

Under basic conditions, the hydrolysis of sterically hindered esters like tert-butyl esters is generally slow. However, using poorly solvated hydroxide (B78521) anions in non-aqueous or mixed solvent systems can facilitate the reaction. arkat-usa.org

Transesterification, the conversion of one ester to another, can be achieved under both acidic and basic conditions. masterorganicchemistry.comyoutube.com Acid-catalyzed transesterification follows a pathway similar to hydrolysis, involving protonation and nucleophilic attack by an alcohol. masterorganicchemistry.com Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon. masterorganicchemistry.comyoutube.com For tert-butyl esters specifically, borane (B79455) catalysts, such as B(C6F5)3, have been shown to facilitate transesterification with α-aryl α-diazoesters under mild conditions. rsc.org Additionally, enzymatic methods using lipases can catalyze the transesterification of oils with tert-butanol (B103910), highlighting the potential for biocatalytic approaches. nih.gov

The Role of the tert-Butyl Group as a Protecting Group and its Selective Cleavage

The tert-butyl group is widely employed as a protecting group for carboxylic acids in organic synthesis due to its steric bulk and specific cleavage conditions. lookchem.comfiveable.meresearchgate.net It is stable under many reaction conditions, including those that are basic, allowing for transformations on other parts of the molecule without affecting the protected carboxylic acid. fiveable.me Its steric hindrance also shields the carbonyl group from nucleophilic attack. fiveable.me

The removal, or deprotection, of the tert-butyl group is a critical step in multi-step syntheses. acs.org This is most commonly achieved under acidic conditions. lookchem.com A variety of acids can be used, such as trifluoroacetic acid (TFA), hydrochloric acid, and sulfuric acid. lookchem.comacs.org The use of TFA in a solvent like dichloromethane (B109758) is a common protocol for tert-butyl ester deprotection. rsc.org

Chemoselective cleavage is a significant advantage of the tert-butyl protecting group. It can often be removed in the presence of other acid-labile groups by carefully selecting the reagents and conditions. acs.org For instance, while strong acids like TFA will cleave both N-Boc and tert-butyl ester groups, specific conditions have been developed for selective deprotection. acs.org Lewis acids such as zinc bromide (ZnBr2) and cerium(III) chloride with sodium iodide have been used for the chemoselective cleavage of tert-butyl esters in the presence of other sensitive functionalities. acs.orgresearchgate.netresearchgate.net Molecular iodine has also been reported as a mild and efficient catalyst for the chemoselective hydrolysis of tert-butyl esters, leaving other acid-sensitive groups like N-Boc intact. researchgate.net Milder methods, such as using silica (B1680970) gel in refluxing toluene, have also been developed for the cleavage of tert-butyl esters. lookchem.com

Influence of the tert-Butyl Ester on Solubility and Stability for Synthetic Manipulations

The presence of the bulky, nonpolar tert-butyl group generally increases the solubility of the parent compound in common organic solvents. This enhanced solubility is beneficial for performing reactions in a homogeneous phase, which can lead to cleaner reactions and easier purification. For instance, tert-butyl ester prodrugs have been synthesized to improve solubility and metabolic stability. nih.gov

The tert-butyl ester group imparts significant stability to the molecule under a wide range of conditions, particularly basic and nucleophilic environments. fiveable.me This stability is crucial during multi-step synthetic sequences where various reagents are employed. fiveable.me The steric hindrance provided by the tert-butyl group protects the ester from unwanted side reactions. researchgate.net However, this stability is balanced by its predictable lability under specific acidic conditions, allowing for its strategic removal when required. lookchem.com

Reactivity of Halogen Substituents (Chlorine and Fluorine) on the Pyridine (B92270) Ring

The pyridine ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property, further influenced by the halogen substituents, governs its reactivity towards substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways involving Chlorine and Fluorine

The electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), a key reaction pathway for functionalizing such heterocycles. youtube.comlibretexts.org In this compound, both the chlorine and fluorine atoms are potential leaving groups in SNAr reactions. The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, recent studies suggest that many SNAr reactions may in fact be concerted. nih.govsemanticscholar.org

The rate and regioselectivity of SNAr reactions on halogenated pyridines are influenced by the nature of the halogen and its position relative to the ring nitrogen and other substituents. Generally, in nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than chloride. rsc.org The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the anionic Meisenheimer intermediate, thereby accelerating the reaction. libretexts.org In the case of 2-chloropyridines, they can be attacked by nucleophiles to introduce new substituents at the 2-position. youtube.com The reactivity of halopyridines is generally lower than that of acid chlorides because the initial nucleophilic attack disrupts the ring's aromaticity. youtube.com Computational and experimental studies on compounds like 2,3,4,5,6-pentafluorobiphenyl (B165447) have shown significant regioselectivity in SNAr reactions, often favoring substitution at the position para to other activating or directing groups. semanticscholar.org

Electrophilic Aromatic Substitution Limitations and Directing Effects of Halogens on the Nicotinate (B505614) Core

Electrophilic Aromatic Substitution (SEAr) on the pyridine ring is generally difficult. wikipedia.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack. wikipedia.org This deactivation is further exacerbated by the fact that the nitrogen can be protonated or coordinate to a Lewis acid catalyst under the reaction conditions, introducing a positive charge and making the ring even more electron-deficient. wikipedia.orgmasterorganicchemistry.com

If SEAr were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. Halogens are generally deactivating yet ortho-, para-directing in electrophilic aromatic substitution on benzene (B151609) rings. wikipedia.orglibretexts.orgwikipedia.org This is due to a balance of two opposing effects: their electron-withdrawing inductive effect (-I), which deactivates the ring, and their electron-donating resonance effect (+M), which directs the electrophile to the ortho and para positions by stabilizing the carbocation intermediate. libretexts.org Fluorine is an exception, as its resonance effect can sometimes outweigh its inductive effect, leading to activation at the para position. wikipedia.org The ester group (a carbonyl-containing group) is a deactivating and meta-directing group. youtube.com Given the strong deactivation of the pyridine ring by both the nitrogen atom and the two halogen substituents, electrophilic aromatic substitution on this compound is highly unlikely to occur under standard conditions. wikipedia.orglibretexts.orgcureffi.orgmasterorganicchemistry.comwikipedia.org

Functionalization at Other Pyridine Ring Positions and Derivatization Strategies

The inherent electronic nature of the pyridine ring, with its electron-deficient character, influences the regioselectivity of its functionalization. The presence of two halogen atoms and an electron-withdrawing ester group further deactivates the ring towards electrophilic substitution. Consequently, strategies often rely on modern cross-coupling methodologies and directed C-H activation techniques to achieve substitution at the less reactive positions.

Detailed research has demonstrated the viability of palladium-catalyzed cross-coupling reactions for introducing new carbon-carbon and carbon-heteroatom bonds at various positions on the pyridine nucleus. The choice of catalyst, ligand, and reaction conditions is paramount in controlling the regioselectivity and achieving desired yields. For instance, the use of electronically asymmetric ligands in palladium-catalyzed conjunctive cross-coupling has been explored to modulate the reactivity of related organoboron reagents. nih.gov

Furthermore, derivatization of the tert-butyl ester group provides a pathway to a variety of other functional groups. Hydrolysis of the ester to the corresponding carboxylic acid is a common transformation, opening the door to the synthesis of amides, alternative esters, and other carboxylic acid derivatives. These modifications can significantly impact the solubility, metabolic stability, and target-binding interactions of the molecule.

The following tables summarize key research findings related to the derivatization of pyridine and related heterocyclic systems, providing insights into potential strategies for modifying this compound.

| Reagent/Catalyst System | Reaction Type | Position of Functionalization | Product Type | Ref. |

| Pd₂(dba)₃ / Chiral Phosphine-Oxazoline Ligands | Conjunctive Cross-Coupling | Varies based on substrate | Chiral Organoboron Esters | nih.gov |

| Organolithium Reagents | Conjunctive Cross-Coupling | Varies based on substrate | Functionalized Boronic Esters | nih.gov |

| (¹⁸F)Fluoride / Kryptofix 2.2.2 / K₂CO₃ | Nucleophilic Substitution | Varies based on precursor | ¹⁸F-labeled Compounds | nih.gov |

| p-Toluene Sulfonyl Chloride / DCM | Tosylation of Hydroxyl Group | Side Chain | Tosylated Precursor | frontiersin.org |

Table 1: Selected Reagents and Catalysts for Pyridine Functionalization

| Starting Material | Reaction Conditions | Product | Yield (%) | Ref. |

| Dichloropyridazine Analogue | Acetic Acid Reflux | Fragment of BCPP-EF | 59 | frontiersin.org |

| Tosylated Precursor | TBAF, Room Temperature | BCPP-EF | 49 | frontiersin.org |

| Tosylate Precursor | (¹⁸F)KF/K222, Acetonitrile, 80°C | (¹⁸F)Fmp2 | 38 ± 8.8 | nih.gov |

Table 2: Synthetic Yields for Derivatization of Related Heterocycles

It is important to note that while these examples showcase general strategies for pyridine functionalization, the specific application to this compound would require empirical validation and optimization of reaction conditions. The electronic and steric effects of the chloro, fluoro, and tert-butyl nicotinate substituents would play a significant role in the outcome of these reactions.

Strategic Utility of Tert Butyl 5 Chloro 6 Fluoronicotinate in Chemical Synthesis

Building Block for Complex Heterocyclic Structures

The unique substitution pattern of tert-butyl 5-chloro-6-fluoronicotinate makes it an ideal starting material for the synthesis of highly decorated and complex heterocyclic scaffolds. The differential reactivity of the two halogen atoms is key to its utility, allowing for selective functionalization at either the C5 or C6 position of the pyridine (B92270) ring.

Incorporation into Polycyclic and Fused Pyridine Systems

While direct, specific examples of incorporating this compound into polycyclic and fused pyridine systems are not extensively detailed in readily available literature, the general synthetic strategies for creating such systems from dihalopyridines are well-established. Methodologies such as the synthesis of steroidal A- and D-ring fused 5,6-disubstituted pyridines demonstrate the potential for such transformations. The presence of two distinct halogen atoms on the nicotinate (B505614) scaffold allows for sequential reactions. For instance, a nucleophilic substitution at the 6-position (displacing the more labile fluorine) could be followed by an intramolecular cyclization or a cross-coupling reaction at the 5-position (utilizing the less reactive chlorine) to construct an adjoining ring. This stepwise approach is crucial for building complex, fused architectures like thieno[2,3-b]pyridines or pyrido[2,3-b]pyrazines, which are common motifs in medicinal chemistry.

Applications in the Construction of Diversely Substituted Pyridine Scaffolds

The true versatility of this compound is realized in its application for creating diversely substituted pyridines. The two halogen atoms can be selectively addressed by a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents.

Key transformations for diversifying this scaffold include:

Suzuki Coupling: To form new carbon-carbon bonds by introducing aryl or vinyl groups.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing primary or secondary amines.

Sonogashira Coupling: To introduce alkyne functionalities.

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the ester and the nitrogen atom in the pyridine ring facilitates the displacement of the fluoride (B91410) or chloride by nucleophiles like amines, alcohols, and thiols.

This multi-faceted reactivity allows for the generation of a library of pyridine derivatives from a single, readily available starting material, which is a highly efficient strategy in discovery chemistry.

Precursor for Advanced Fluorinated and Chlorinated Organic Molecules

The presence of both fluorine and chlorine on the pyridine ring makes this compound a valuable precursor for advanced halogenated molecules, particularly in the fields of medicinal chemistry and medical imaging.

Role in Late-Stage Functionalization of Complex Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. The reactivity of the C-F bond in 2-fluoropyridines towards nucleophilic aromatic substitution makes them excellent candidates for LSF. This compound serves as a precursor to such reactive intermediates. By first elaborating the molecule at the 5-position (C-Cl), the 6-fluoro group can be retained until a late synthetic stage. At this point, the fluorine can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) under mild conditions to introduce new functionality onto an already complex molecular scaffold. This approach avoids the need to carry sensitive functional groups through a lengthy synthetic sequence.

Synthesis of Fluorine-18 (B77423) Labeled Radiotracers for Positron Emission Tomography (PET) Imaging

One of the most significant applications of this compound is as a precursor in the synthesis of fluorine-18 ([¹⁸F]) labeled radiotracers for PET imaging. The synthesis of these tracers requires the rapid and efficient incorporation of the short-lived ¹⁸F isotope. The chloro-substituent on the pyridine ring of this precursor is a key feature for this application.

A prominent example is the synthesis of 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA), a critical radiopharmaceutical used to image the dopaminergic system in the brain, aiding in the diagnosis of Parkinson's disease and certain types of tumors. In these syntheses, the chloro group on a precursor derived from this compound is displaced by nucleophilic [¹⁸F]fluoride in a high-yield radiolabeling step. While direct fluorination of electron-rich aromatic rings is challenging, the use of precursors with a suitable leaving group like chlorine facilitates this crucial transformation. The development of copper-mediated radiofluorination of boronate (BPin) and stannyl (B1234572) precursors, which can be prepared from halogenated starting materials, has further improved the synthesis of tracers like [¹⁸F]FDOPA, making it more accessible for clinical use.

| Radiotracer | Precursor Type | Application |

| 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) | Chlorinated aromatic amino acid | PET imaging of dopaminergic system, Parkinson's disease, brain tumors |

| 3-O-methyl-6-[¹⁸F]FDOPA ([¹⁸F]OMFD) | Chlorinated aromatic amino acid | PET imaging tracer |

| 6-[¹⁸F]fluoro-L-m-tyrosine (6-[¹⁸F]FMT) | Chlorinated aromatic amino acid | PET imaging of amino acid transport |

Intermediate in Target-Oriented Synthesis of Biologically Relevant Compounds

Beyond its role in PET chemistry, this compound is a valuable intermediate in the synthesis of a broader range of biologically active molecules. The ability to selectively functionalize the 5- and 6-positions is crucial for accessing target compounds with specific substitution patterns required for biological efficacy.

For example, this building block is used in the preparation of substituted 6-aminonicotinates. These compounds are precursors to a class of molecules that act as phosphodiesterase type 4 (PDE4) inhibitors. PDE4 is an important enzyme target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The synthesis of these inhibitors often involves the displacement of the 6-fluoro group with an amine, followed by further modifications, including the potential for cross-coupling reactions at the 5-chloro position to introduce aryl or other groups that are essential for potent biological activity. Additionally, esters of 6-aminonicotinic acid have been investigated as agents to target the reprogrammed epigenetic state of metastatic cancers. The tert-butyl ester group in the starting material is advantageous as it can be readily hydrolyzed in the final synthetic step to reveal the nicotinic acid moiety, which is often a key feature for biological activity or for improving the pharmacokinetic properties of the final compound.

As a Synthon for Nicotinic Acid Derivatives with Diverse Substitution Patterns

The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. This compound is an exemplary synthon for the generation of a wide array of substituted nicotinic acid derivatives. The differential reactivity of the two halogen atoms on the pyridine ring is the cornerstone of its synthetic utility.

The fluorine atom at the 6-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine atom at the 5-position. This is due to the strong electron-withdrawing nature of the adjacent nitrogen atom and the carboxylate group, which activate the 6-position towards nucleophilic attack. This reactivity difference allows for the selective displacement of the fluorine atom by a variety of nucleophiles, such as amines, alcohols, and thiols, while leaving the chlorine atom intact for subsequent transformations.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Resulting C-6 Substituent |

| Primary Amine | R-NH₂ | -NHR |

| Secondary Amine | R₂NH | -NR₂ |

| Alcohol | R-OH | -OR |

| Thiol | R-SH | -SR |

Following the selective substitution at the C-6 position, the less reactive chlorine at the C-5 position can be targeted. This position is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the introduction of a diverse range of carbon-based substituents, including aryl, heteroaryl, and alkyl groups.

The tert-butyl ester group plays a crucial role in this synthetic strategy. It serves as a robust protecting group for the carboxylic acid functionality, remaining stable under the basic or nucleophilic conditions often employed for the modification of the pyridine ring. Once the desired substitutions at the C-5 and C-6 positions have been achieved, the tert-butyl group can be readily removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, to yield the final nicotinic acid derivative. This deprotection step is typically clean and high-yielding, preserving the newly installed functional groups.

This stepwise and selective functionalization allows for the systematic and combinatorial synthesis of libraries of nicotinic acid derivatives with a wide variety of substitution patterns, which is a powerful approach in drug discovery and materials science.

Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies

The ability to systematically modify the structure of a molecule is fundamental to understanding its biological activity or material properties. Structure-activity relationship (SAR) studies aim to identify the key structural features of a compound that are responsible for its desired effect. This compound is an ideal starting material for the synthesis of focused libraries of analogs for such studies.

By leveraging the selective reactivity of the C-6 fluorine and C-5 chlorine atoms, medicinal chemists can generate a series of compounds where the substituents at these positions are systematically varied. For instance, a library of analogs could be created with different amines at the 6-position to probe the effect of hydrogen bonding, basicity, and steric bulk on biological activity. Subsequently, for a promising C-6 substituted intermediate, a second dimension of diversity can be introduced at the C-5 position via cross-coupling reactions to explore the impact of lipophilicity, aromatic stacking interactions, or conformational constraints.

Table 2: Exemplary Analog Design for SAR Studies

| Parent Compound | Position of Variation | Type of Variation | Rationale for Study |

| tert-Butyl 5-chloro-6-(substituted amino)nicotinate | C-6 Amino Group | Alkyl chain length, branching, aromatic rings | Probe steric and electronic effects on receptor binding |

| tert-Butyl 6-amino-5-(substituted aryl)nicotinate | C-5 Aryl Group | Electron-donating/withdrawing groups, heterocycles | Investigate the role of electronic and H-bonding interactions |

The data obtained from testing these analogs allows researchers to build a comprehensive understanding of the SAR. This knowledge is critical for the rational design of more potent and selective compounds, for example, by identifying the optimal combination of substituents that maximize the desired activity while minimizing off-target effects. The straightforward and modular synthetic access to these analogs, enabled by the strategic use of this compound, significantly accelerates the iterative cycle of design, synthesis, and testing that is central to modern drug discovery and materials development.

Advanced Spectroscopic and Analytical Research on Tert Butyl 5 Chloro 6 Fluoronicotinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for tert-Butyl 5-chloro-6-fluoronicotinate, have been reported in the searched scientific literature or databases. This information is crucial for the unambiguous structural elucidation of the molecule, confirming the connectivity of the atoms and the positions of the chloro, fluoro, and tert-butyl ester groups on the pyridine (B92270) ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Reaction Monitoring

Detailed mass spectrometry data, such as the exact mass of the molecular ion ([M]+ or [M+H]+) or fragmentation patterns obtained through techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), are not available for this compound. This data is essential for confirming the molecular weight of the compound and for monitoring its formation or conversion in chemical reactions.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LC-MS, UPLC, SFC)

Specific chromatographic methods for the purity assessment or isolation of this compound have not been described. Information regarding column types, mobile phases, flow rates, and retention times for techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography (UPLC), or Supercritical Fluid Chromatography (SFC) is not present in the available literature.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

There is no evidence to suggest that the single-crystal X-ray structure of this compound has been determined. Consequently, information on its solid-state conformation, bond lengths, bond angles, and crystal packing is not available.

Due to the absence of this fundamental data, the generation of an informative and scientifically accurate article strictly adhering to the provided outline is not possible.

Computational Chemistry and Theoretical Investigations of Tert Butyl 5 Chloro 6 Fluoronicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of tert-butyl 5-chloro-6-fluoronicotinate.

These calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be determined.

Key properties and their significance include:

Electron Distribution and Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO would also be centered on the ring, particularly on the carbon atoms susceptible to nucleophilic attack.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution across the molecule. This map would highlight electron-rich (negative potential) and electron-poor (positive potential) regions. It is anticipated that the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group would exhibit negative electrostatic potential, making them sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms and the carbon atom of the carbonyl group would show positive potential.

Reactivity Descriptors: Global reactivity descriptors derived from the energies of the frontier molecular orbitals can be calculated to quantify the molecule's reactivity.

A hypothetical data table for such calculated properties is presented below.

| Mulliken Atomic Charges | Specific charge values for each atom | Reveals local electron density and potential reactive sites. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules, such as solvents or biological macromolecules.

The presence of the bulky tert-butyl group introduces rotational flexibility around the ester bond. MD simulations would track the movement of each atom over time, governed by a classical force field. This allows for the exploration of different rotational isomers (rotamers) and the determination of their relative populations and the energy barriers between them.

Furthermore, MD simulations can be used to study how the molecule interacts with its environment. By placing the molecule in a simulation box filled with solvent molecules (e.g., water, DMSO), one can analyze:

Solvation Shell Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the molecule (e.g., the nitrogen and oxygen atoms) and protic solvents.

Hydrophobic Interactions: The behavior of the nonpolar tert-butyl group in different solvent environments.

These simulations provide a dynamic picture of the molecule's behavior that complements the static view from quantum chemical calculations.

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the ester group or nucleophilic aromatic substitution on the pyridine ring are reactions whose pathways can be modeled.

Using methods like DFT, a reaction mechanism study would involve:

Identifying Reactants and Products: Defining the starting materials and final products of the reaction.

Locating Transition States (TS): Searching for the highest energy point along the reaction coordinate that connects reactants and products. The structure of the TS provides critical information about the bond-breaking and bond-forming processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Mapping the Reaction Pathway: By calculating the intrinsic reaction coordinate (IRC), the entire path from reactants to products via the transition state can be mapped, confirming that the identified TS correctly connects the desired minima.

For example, a computational study of the alkaline hydrolysis of this compound would model the approach of a hydroxide (B78521) ion to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the tert-butoxide leaving group.

Table 2: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (e.g., ester + nucleophile). |

| Transition State 1 | +15.2 | Energy barrier for the first step. |

| Intermediate | -5.8 | A stable species formed during the reaction. |

| Transition State 2 | +10.5 | Energy barrier for the second step. |

| Products | -20.1 | Final products of the reaction. |

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental spectra for structure verification and interpretation.

NMR Spectroscopy: Magnetic shielding tensors can be calculated for each nucleus (¹H, ¹³C, ¹⁹F) and converted into chemical shifts. These predicted shifts are valuable for assigning signals in experimental NMR spectra. Coupling constants (J-couplings) can also be computed to aid in structural elucidation.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This allows for the assignment of characteristic vibrational modes, such as the C=O stretch of the ester, the C-Cl stretch, the C-F stretch, and the various vibrations of the pyridine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This helps in understanding the molecule's photophysical properties.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~164 ppm |

| ¹⁹F NMR | Fluorine Chemical Shift | Dependent on reference, but a specific value would be predicted. |

| IR | Carbonyl (C=O) Stretching Frequency | ~1725 cm⁻¹ |

| UV-Vis | λmax (in a given solvent) | ~270 nm |

These predicted spectra serve as a powerful complement to experimental data, aiding in the confirmation of the compound's identity and providing a deeper understanding of its structure and electronic properties.

Future Perspectives and Emerging Research Avenues for Tert Butyl 5 Chloro 6 Fluoronicotinate

Development of Novel Catalytic and Stereoselective Transformations

The presence of two distinct halogen atoms on the pyridine (B92270) core of tert-Butyl 5-chloro-6-fluoronicotinate offers a playground for the development of novel catalytic and stereoselective transformations. The differential reactivity of the C-Cl and C-F bonds can be exploited for selective cross-coupling reactions. While palladium-catalyzed couplings are well-established for chloro-heterocycles, the development of catalytic systems that can selectively activate the C-F bond in the presence of a C-Cl bond remains a significant challenge and an area of active research. researchgate.netrsc.org Success in this endeavor would provide a powerful tool for the sequential functionalization of the pyridine ring, allowing for the introduction of diverse substituents with high precision.

Furthermore, the field of enantioselective catalysis offers exciting prospects for this molecule. The development of chiral catalysts capable of inducing asymmetry in reactions involving the nicotinic acid moiety could lead to the synthesis of enantioenriched piperidines and other complex nitrogen-containing heterocycles. nih.govresearchgate.net For instance, catalytic enantioselective dearomatization of pyridinium (B92312) salts derived from this compound could provide access to highly functionalized and stereochemically rich 1,4-dihydropyridines. nih.govrsc.org Such chiral building blocks are of immense interest in medicinal chemistry for the synthesis of new therapeutic agents.

Exploration of Undiscovered Reactivity Patterns and Reagents

Beyond established cross-coupling chemistries, the unique electronic properties of this compound, influenced by the electron-withdrawing fluorine atom and the bulky tert-butyl ester, suggest the potential for undiscovered reactivity patterns. Research into C-H activation reactions on the pyridine ring, for example, could unveil new methods for direct functionalization, bypassing the need for pre-installed leaving groups.

The development of novel reagents specifically designed to interact with the fluorinated pyridine system is another promising avenue. For instance, the discovery of new deoxofluorinating agents with enhanced thermal stability and resistance to hydrolysis could open up new reaction pathways. nih.gov Investigating the interaction of this substrate with novel organometallic reagents or photoredox catalysts could also lead to the discovery of unprecedented transformations. The inherent polarity and steric environment of the molecule may lead to unexpected regioselectivity and stereoselectivity in these reactions, providing new tools for synthetic chemists.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, scalability, and process control. The synthesis of functionalized esters and heterocyclic compounds, including pyridines, has been successfully demonstrated using flow chemistry. researchgate.netsyrris.comresearch.csiro.au Integrating the synthesis and subsequent transformations of this compound into flow chemistry platforms represents a significant step towards more efficient and sustainable chemical manufacturing.

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the exploration of this compound's synthetic potential. By enabling high-throughput screening of reaction conditions, catalysts, and reagents, these platforms can rapidly identify optimal protocols for the synthesis of a wide array of derivatives. This approach would be particularly valuable for exploring the vast chemical space accessible from this versatile building block, facilitating the discovery of new molecules with desired properties.

Expanding the Scope of Synthetic Applications in Diverse Fields of Chemical Science

While the full potential of this compound is yet to be realized, its structural motifs suggest a broad range of potential applications across various fields of chemical science.

Medicinal Chemistry: Nicotinic acid and its derivatives have long been recognized for their diverse biological activities. researchgate.net The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates. nih.gov Therefore, derivatives of this compound could serve as key intermediates in the synthesis of novel pharmaceuticals. The combination of the pyridine core with chloro and fluoro substituents makes it an attractive scaffold for developing new therapeutic agents targeting a wide range of diseases.

Agrochemicals: Pyridine-based compounds are a cornerstone of the agrochemical industry, with many commercial pesticides and herbicides containing this heterocyclic core. researchgate.netnih.gov The introduction of fluorine can significantly impact the biological activity and environmental profile of these molecules. Exploring the synthesis of novel agrochemicals derived from this compound could lead to the development of more effective and environmentally benign crop protection agents.

Materials Science: The unique electronic properties conferred by the fluorine atom make fluorinated organic materials highly valuable in the development of advanced electronic and optoelectronic devices. researchgate.netrsc.org Incorporating the 5-chloro-6-fluoronicotinate moiety into larger conjugated systems could lead to the creation of new materials with tailored properties, such as enhanced electron transport and improved stability. These materials could find applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.